4-Bromo-2-(tributylstannyl)thiazole
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Overview
Description
4-Bromo-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C15H28BrNSSn and a molecular weight of 453.07 g/mol . It is a thiazole derivative that contains both bromine and tributylstannyl groups, making it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science .
Mechanism of Action
Target of Action
Organotin compounds like this are generally known for their wide range of biological activities, including antitumor, antifungal, and antibacterial effects .
Mode of Action
It’s known that organotin compounds often interact with biological targets through coordination to functional groups, such as sulfhydryl groups in proteins . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including protein synthesis, enzyme activity, and cell division .
Result of Action
Organotin compounds are known to have cytotoxic effects, which can lead to cell death .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(tributylstannyl)thiazole can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tributylstannyl)thiazole typically involves the stannylation of 4-bromo-2-thiazole. One common method is the reaction of 4-bromo-2-thiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Stille cross-coupling reactions, where the tributylstannyl group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents include aryl or vinyl halides, and the reaction is catalyzed by palladium complexes.
Major Products Formed
Scientific Research Applications
4-Bromo-2-(tributylstannyl)thiazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.
Uniqueness
4-Bromo-2-(tributylstannyl)thiazole is unique due to the presence of both bromine and tributylstannyl groups, which allows it to participate in a wide range of chemical reactions, including both substitution and cross-coupling reactions . This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-tributylstannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBDCVVDIHDNRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453247 |
Source
|
Record name | 4-Bromo-2-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173978-98-8 |
Source
|
Record name | 4-Bromo-2-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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